N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
Description
This compound features an imidazo[2,1-b][1,3]thiazole core substituted with a 4-methylphenyl group at position 6 and a benzamide moiety linked via a methylene bridge at position 4. Its structure combines heterocyclic and aromatic components, making it a candidate for diverse pharmacological applications.
Properties
IUPAC Name |
N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-14-7-9-15(10-8-14)18-17(23-11-12-25-20(23)22-18)13-21-19(24)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTDXDKPTNGRBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide typically involves multi-step organic reactions. One common method includes the condensation of p-tolylamine with 2-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the imidazo[2,1-b]thiazole core. The final step involves the acylation of the imidazo[2,1-b]thiazole with benzoyl chloride to form the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as recrystallization and chromatography are scaled up to handle larger quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or imidazo[2,1-b]thiazoles.
Scientific Research Applications
N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide is a heterocyclic compound with a structure characterized by fused thiazole and imidazole rings, plus substituents that may enhance its chemical and biological properties. It has potential applications in medicinal chemistry, especially in the development of antimicrobial and anticancer agents, and is also used in biological research to understand interactions with biological targets such as enzymes and receptors.
Scientific Research Applications
The primary applications of this compound are in medicinal chemistry, biological research, and industrial applications.
Medicinal Chemistry
- This compound is researched for its potential as an antimicrobial and anticancer agent because of its structural properties.
- The compound is classified as a pharmacologically active compound.
Biological Research
- The compound is utilized in studies aimed at understanding interactions with biological targets like enzymes and receptors.
Industrial Applications
- It has potential uses which include developing new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. For example, it may interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Imidazo[2,1-b][1,3]thiazole Derivatives
- Compound 9d (): Contains a 4-methylphenyl-substituted thiazole ring and an acetamide group. Unlike the target compound, its benzamide is replaced with an acetamide, reducing aromatic interactions.
- Compound 27g (): A pyrimidine-linked imidazo-thiazole with a sulfonamide group. While sharing the imidazo-thiazole core, its substituents enhance kinase (RAF) inhibition, highlighting how peripheral groups dictate target specificity .
- 4-Fluorophenyl Analog (): Replaces the 4-methylphenyl with a 4-fluorophenyl group.
Thiazole and Triazole Derivatives
- Thiadiazolobenzamide (): Features a thiadiazolo-triazine fused system. Despite the absence of an imidazo-thiazole core, its benzamide group aligns with the target compound, emphasizing benzamide’s role as a pharmacophore .
- Antimicrobial Benzothiazoles (): Incorporate nitro and methoxy groups on the benzamide. These polar substituents enhance antimicrobial activity but may reduce blood-brain barrier penetration compared to the target’s non-polar methyl group .
Substituent Effects on Pharmacological Activity
- Benzamide vs. Acetamide : The target’s benzamide likely enhances binding via aromatic interactions, whereas acetamide derivatives (e.g., 9d) rely on hydrogen bonding .
- Methyl vs. Halogen Substituents : The 4-methylphenyl group in the target compound may improve lipophilicity and membrane permeability compared to halogenated analogs (e.g., 4-fluorophenyl in ) .
Biological Activity
N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide is a complex organic compound recognized for its diverse pharmacological properties. This article delves into its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features an imidazo[2,1-b][1,3]thiazole core, which is known for its significant biological activities. The incorporation of a 4-methylphenyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 313.4 g/mol .
Anticancer Activity
Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit notable anticancer properties. For instance, studies show that derivatives of this compound demonstrate significant cytotoxicity against various cancer cell lines. In particular:
- Cell Line Studies : A study evaluated the compound's efficacy against multiple cancer cell lines, revealing IC50 values indicating potent antiproliferative effects. For example, certain derivatives showed IC50 values as low as 6.26 μM against HCC827 cells .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression in cancer cells .
Antimicrobial Activity
The imidazo[2,1-b][1,3]thiazole framework has been associated with antimicrobial properties as well:
- In Vitro Studies : Various studies have reported that derivatives of this compound exhibit activity against a range of pathogenic bacteria and fungi. For example, some compounds showed effective inhibition of Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .
- Potential Applications : Given its antimicrobial efficacy, this compound could be further explored for developing new antibiotics or adjunct therapies for infectious diseases.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis by condensing α-haloketones with thioamides.
- Formation of the Imidazole Ring : The imidazole ring is synthesized via the Debus-Radziszewski method involving glyoxal and ammonia.
- Coupling Reaction : The final step involves coupling the thiazole and imidazole rings to form the desired benzamide structure .
Study on Antitumor Activity
A recent study evaluated several derivatives of this compound for their antitumor activity:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HCC827 | 6.26 ± 0.33 | Apoptosis induction |
| Compound B | NCI-H358 | 6.48 ± 0.11 | Cell cycle arrest |
| Compound C | MCF-7 | 8.00 ± 0.50 | Apoptosis induction |
This table illustrates the promising antitumor effects observed in vitro across different cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
